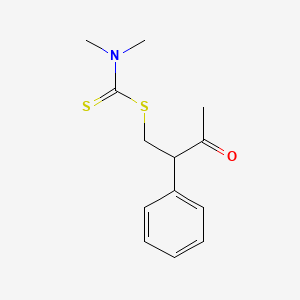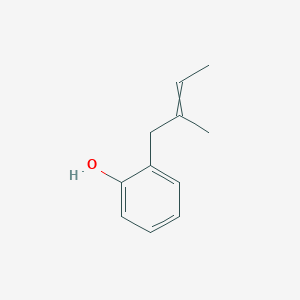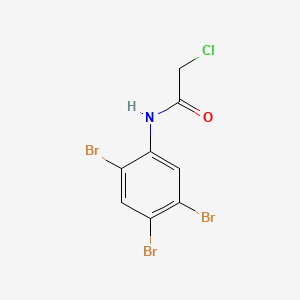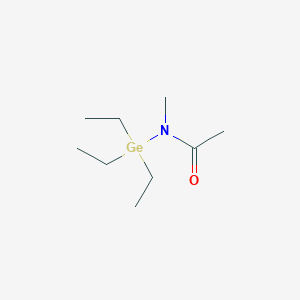
N-Methyl-N-(triethylgermyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(triethylgermyl)acetamide: is an organogermanium compound characterized by the presence of a germanium atom bonded to three ethyl groups and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(triethylgermyl)acetamide typically involves the reaction of triethylgermanium chloride with N-methylacetamide in the presence of a base. The reaction proceeds as follows:
Reactants: Triethylgermanium chloride and N-methylacetamide.
Base: A suitable base such as sodium hydride or potassium tert-butoxide is used to deprotonate the N-methylacetamide.
Solvent: The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-Methyl-N-(triethylgermyl)acetamide can undergo various chemical reactions, including:
Oxidation: The germanium atom can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The ethyl groups on the germanium atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve organolithium or Grignard reagents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce N-methyl-N-(triethylgermyl)amine.
科学的研究の応用
N-Methyl-N-(triethylgermyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of germanium-containing compounds.
Biology: Research is ongoing to explore its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new drugs.
Industry: It can be used in the production of advanced materials, including semiconductors and polymers.
作用機序
The mechanism of action of N-Methyl-N-(triethylgermyl)acetamide involves its interaction with various molecular targets. The germanium atom can form bonds with other atoms, influencing the compound’s reactivity and stability. The acetamide moiety can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
N-Methyl-N-(trimethylsilyl)acetamide: Similar structure but with a silicon atom instead of germanium.
N-Methyl-N-(triethylsilyl)acetamide: Similar structure but with a silicon atom and ethyl groups.
N-Methyl-N-(triphenylgermyl)acetamide: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
N-Methyl-N-(triethylgermyl)acetamide is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
特性
CAS番号 |
27008-53-3 |
|---|---|
分子式 |
C9H21GeNO |
分子量 |
231.90 g/mol |
IUPAC名 |
N-methyl-N-triethylgermylacetamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)11(5)9(4)12/h6-8H2,1-5H3 |
InChIキー |
YWBCLVGVKVJWSH-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)N(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-dioxapentacyclo[7.3.2.02,8.04,6.010,12]tetradeca-1(12),2,4(6),7,9-pentaene](/img/structure/B14697512.png)
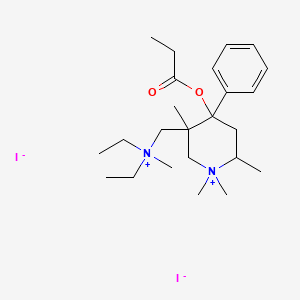
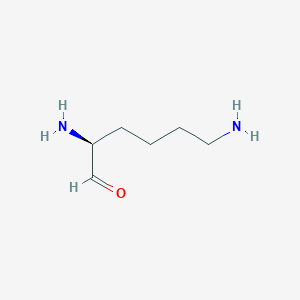
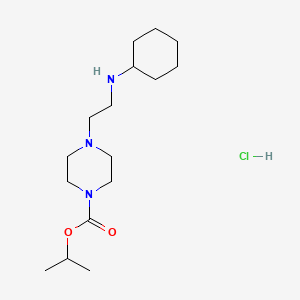
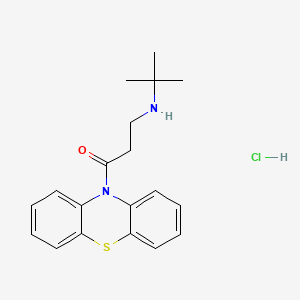


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
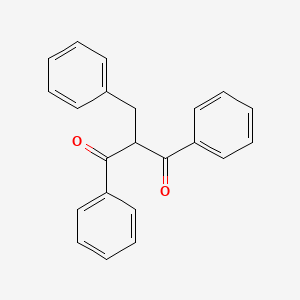
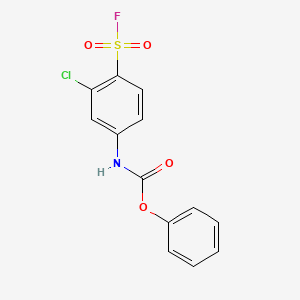
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
